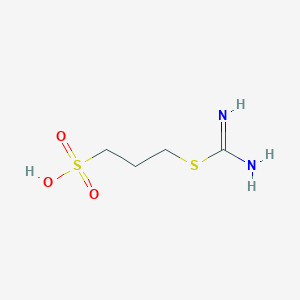
3-(氨茚硫基)-1-丙磺酸
描述
3-(Amidinothio)-1-propanesulfonic acid is a compound that can be considered an analog of taurine and homotaurine, which are known for their biological activity. The compound is characterized by the presence of an amidino group attached to a sulfonic acid moiety, which suggests potential reactivity and biological significance. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar amidinosulfonic acids and their derivatives have been explored, indicating a potential interest in this class of compounds for various applications, including catalysis and biological studies .
Synthesis Analysis
The synthesis of amidinosulfonic acids, which are structurally related to 3-(Amidinothio)-1-propanesulfonic acid, involves the reaction of aminoalkane sulfonic acids with lactim ethers, followed by cyclization to form sultams. This method, as described in one of the papers, provides a pathway to create a series of amidinosulfonic acids, which could potentially be applied to synthesize the compound . Additionally, the synthesis of related compounds, such as 1-amidoalkyl-2-naphthols, has been achieved using novel catalysts like ionic liquids and cyclodextrin derivatives under solvent-free conditions, which could offer insights into green chemistry approaches for the synthesis of 3-(Amidinothio)-1-propanesulfonic acid .
Molecular Structure Analysis
The molecular structure of 3-(Amidinothio)-1-propanesulfonic acid would likely exhibit characteristics similar to those of its analogs, with a sulfonic acid group providing solubility in water and an amidino group potentially contributing to reactivity. The structure of such compounds is crucial for their interaction with biological systems, as seen in the study of their effects on rat skeletal muscle membrane ionic conductances . The molecular structure also dictates the types of chemical reactions the compound can undergo, which is essential for its potential applications.
Chemical Reactions Analysis
While the specific chemical reactions of 3-(Amidinothio)-1-propanesulfonic acid are not detailed in the provided papers, the reactivity of the amidino and sulfonic acid groups can be inferred. Amidinosulfonic acids have been shown to interact with biological systems, affecting ionic conductances in muscle tissue . Furthermore, the synthesis of related compounds involves multicomponent condensation reactions, which could be relevant for the chemical manipulation of 3-(Amidinothio)-1-propanesulfonic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Amidinothio)-1-propanesulfonic acid can be hypothesized based on the properties of similar compounds. The presence of a sulfonic acid group would likely confer high water solubility, while the amidino group could affect the compound's basicity and reactivity. The synthesis of related compounds under solvent-free conditions and the use of recyclable catalysts suggest that the compound might also be amenable to green chemistry approaches . The effects of amidinosulfonic acids on biological systems imply that 3-(Amidinothio)-1-propanesulfonic acid could have interesting bioactive properties .
科学研究应用
Synthesis and Properties in Polyisocyanates
A study by Peng et al. (2019) explored the synthesis of N-alkylated aminosulfonic acids (NASAs), such as 3-(Cyclohexylamino)-1-propanesulfonic acid, in the production of water-dispersible polyisocyanates (WDPs). These WDPs were used to create two-component waterborne polyurethane coatings, demonstrating applications in materials science, particularly in coating technologies (Peng, Tang, Yuan, & Qu, 2019).
Application in Fuel Cells
Zanchet et al. (2020) researched 3-triethylammonium propane sulfonic acid and its variants for use in Nafion-based composite membranes for proton exchange membrane fuel cells. This study indicates the potential of such compounds in improving the thermal stability, hydrophilicity, and conductivity of fuel cell membranes (Zanchet, Trindade, Bariviera, Borba, Santos, Paganin, de Oliveira, Ticianelli, Martini, & de Souza, 2020).
Oxidation Studies in Organic Chemistry
González and Podlech (2021) conducted a comparative study on the oxidation of dithia compounds, including substances like 1,3-Bis(methylthio)propane. This research is significant in understanding the oxidation mechanisms of sulfur-containing organic compounds, relevant to various chemical synthesis processes (González & Podlech, 2021).
Hydrogel Applications
Yu et al. (2020) investigated the use of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) in polyelectrolyte hydrogels. Their study highlights the transformation of these hydrogels to tough materials via metal-coordination complexes, suggesting applications in biomedical and engineering fields due to their dynamic and reversible mechanical properties (Yu, Zheng, Fang, Ying, Du, Wang, Ren, Wu, & Zheng, 2020).
Synthesis of Graft Copolymers
Abdelrahman et al. (2019) synthesized graft copolymers of maltodextrin or chitosan with 2-acrylamido-2-methyl-1-propanesulfonic acid, demonstrating their application in the removal of heavy metal ions from aqueous media. This research underscores the potential of such polymers in environmental applications, particularly in water purification and treatment processes (Abdelrahman, Abdel-Salam, El Rayes, & Mohamed, 2019).
Electrolytes for Industrial Cleaning
Verma and Quraishi (2022) studied sulfamic acid, a compound related to aminosulfonic acids, as an environmentally friendly alternative electrolyte for industrial cleaning and corrosion inhibition. This highlights the potential use of similar sulfonic acid derivatives in industrial applications, emphasizing their environmental benefits and effectiveness (Verma & Quraishi, 2022).
Polyelectrolyte Membrane Fuel Cell Development
Yoon et al. (2019) conducted research on the synthesis of sulfonated poly(N-propylsulfonicacid isatin biphenylene) for polymer electrolyte membrane fuel cells. Their study contributes to the development of advanced materials for fuel cells, particularly in enhancing ion exchange capacity and conductivity (Yoon, Ryu, Kim, Chandra, Ahmed, Yang, Lee, Kim, & Kim, 2019).
Organic Synthesis and Chemical Kinetics
Qin, Cheng, and Jiao (2022) and Altarawneh (2021) explored the use of trifluoromethanesulfonic anhydride in organic synthesis, highlighting its applications in electrophilic activation and conversion of various compounds, including sulfonic acids. This research underlines the utility of such compounds in the synthesis of a wide range of organic materials (Qin, Cheng, & Jiao, 2022) (Altarawneh, 2021).
属性
IUPAC Name |
3-carbamimidoylsulfanylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJIOAPXLAGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865007 | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Amidinothio)-1-propanesulfonic acid | |
CAS RN |
21668-81-5 | |
| Record name | 3-[(Aminoiminomethyl)thio]-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(aminoiminomethyl)thio]propanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















